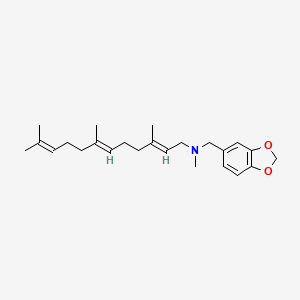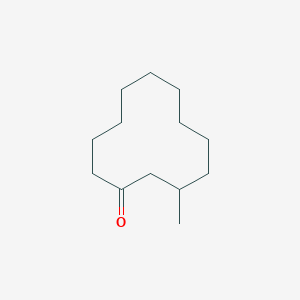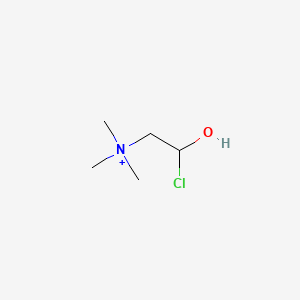
2-Chloro-2-hydroxy-N,N,N-trimethylethan-1-aminium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-2-hydroxy-N,N,N-trimethylethan-1-aminium is a quaternary ammonium compound known for its diverse applications in various fields, including agriculture, medicine, and industry. It is commonly used as a plant growth regulator and has shown potential in medical research for treating certain diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-2-hydroxy-N,N,N-trimethylethan-1-aminium typically involves the reaction of trimethylamine with 2-chloroethanol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process can be summarized as follows:
Reactants: Trimethylamine and 2-chloroethanol.
Reaction Conditions: The reaction is usually conducted in an aqueous medium at a controlled temperature.
Product Formation: The reaction yields this compound as the primary product.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reactants and conditions. The process is optimized for high yield and purity, ensuring that the compound meets the required standards for its various applications .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-2-hydroxy-N,N,N-trimethylethan-1-aminium undergoes several types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloro group.
Oxidation and Reduction: It can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as hydroxide ions or amines.
Oxidation: Oxidizing agents like potassium permanganate can be used.
Reduction: Reducing agents such as sodium borohydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted ammonium compounds .
Scientific Research Applications
2-Chloro-2-hydroxy-N,N,N-trimethylethan-1-aminium has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-Chloro-2-hydroxy-N,N,N-trimethylethan-1-aminium involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Choline Chloride: Similar in structure but lacks the chloro group.
Chlormequat Chloride: Another plant growth regulator with similar applications but different chemical properties.
Uniqueness
2-Chloro-2-hydroxy-N,N,N-trimethylethan-1-aminium is unique due to its specific chemical structure, which imparts distinct properties and applications. Its ability to inhibit gibberellin biosynthesis and its potential in medical research set it apart from other similar compounds .
Properties
CAS No. |
58840-62-3 |
|---|---|
Molecular Formula |
C5H13ClNO+ |
Molecular Weight |
138.61 g/mol |
IUPAC Name |
(2-chloro-2-hydroxyethyl)-trimethylazanium |
InChI |
InChI=1S/C5H13ClNO/c1-7(2,3)4-5(6)8/h5,8H,4H2,1-3H3/q+1 |
InChI Key |
WWWOYOJJDDZDOK-UHFFFAOYSA-N |
Canonical SMILES |
C[N+](C)(C)CC(O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


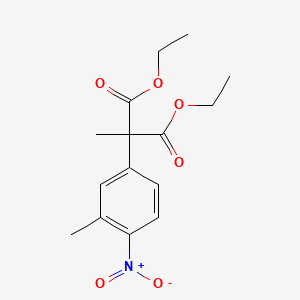
![2-Thiazolamine, N-[(4-chlorophenyl)methylene]-](/img/structure/B14617494.png)
![2,2'-[(E)-Diazenediyl]bis(4-cyanopentanoic acid)](/img/structure/B14617507.png)
![1-Methyl-4,7-dihydrotriazolo[4,5-d]pyrimidine](/img/structure/B14617515.png)
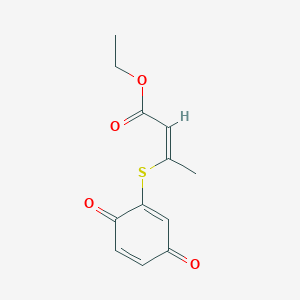
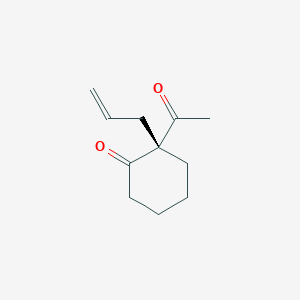
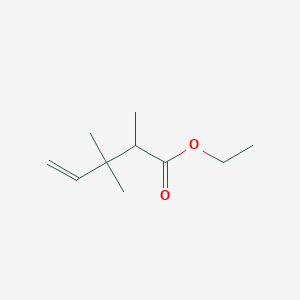
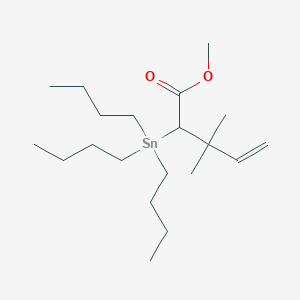
![([1,1'-Biphenyl]-4-yl)(difluoro)thallane](/img/structure/B14617541.png)
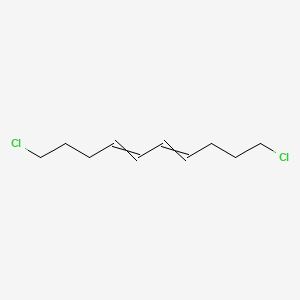
![Benzene, 1-butyl-4-[(1,1-dimethylethyl)sulfonyl]-](/img/structure/B14617566.png)
